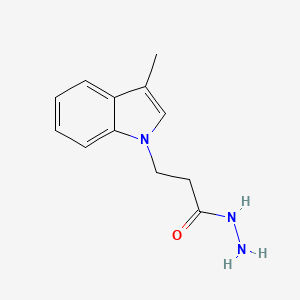
3-(3-methyl-1H-indol-1-yl)propanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Methyl-1H-indol-1-yl)propanehydrazide (3MPH) is an indole alkaloid that has been studied in recent years for its potential therapeutic applications. It is a derivative of the naturally occurring indole alkaloid tryptamine, and has been found to possess a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
3-(3-methyl-1H-indol-1-yl)propanehydrazide has been studied for its potential therapeutic applications, particularly in the areas of cancer, inflammation, and neurological disorders. It has been found to possess anti-inflammatory, anti-cancer, and anti-neurodegenerative properties, and has been studied for its potential to treat various diseases and conditions. In addition, 3-(3-methyl-1H-indol-1-yl)propanehydrazide has been studied for its potential use as a psychotropic drug, and has been found to possess psychotropic properties at certain doses.
Wirkmechanismus
The exact mechanism of action of 3-(3-methyl-1H-indol-1-yl)propanehydrazide is not yet fully understood, however, it is believed to act as an antagonist at certain serotonin and dopamine receptors. It has also been found to interact with certain ion channels and to modulate the activity of certain enzymes, such as nitric oxide synthase.
Biochemical and Physiological Effects
3-(3-methyl-1H-indol-1-yl)propanehydrazide has been found to possess a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-neurodegenerative properties. In addition, it has been found to possess psychotropic properties at certain doses. It has also been found to modulate the activity of certain enzymes, such as nitric oxide synthase, and to interact with certain ion channels.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(3-methyl-1H-indol-1-yl)propanehydrazide in laboratory experiments include its relatively high yield, its short reaction time, and its ability to act as an antagonist at certain serotonin and dopamine receptors. The main limitation of using 3-(3-methyl-1H-indol-1-yl)propanehydrazide in laboratory experiments is its potential psychotropic effects at certain doses, which can interfere with the results of the experiment.
Zukünftige Richtungen
The potential future directions for 3-(3-methyl-1H-indol-1-yl)propanehydrazide include further research into its therapeutic applications, particularly in the areas of cancer, inflammation, and neurological disorders. Additionally, further research into its psychotropic properties and its potential use as a psychotropic drug is warranted. Additionally, further research into its interactions with certain ion channels and its ability to modulate the activity of certain enzymes, such as nitric oxide synthase, is warranted. Finally, further research into its pharmacokinetic and pharmacodynamic properties is needed to better understand its potential therapeutic applications.
Synthesemethoden
3-(3-methyl-1H-indol-1-yl)propanehydrazide can be synthesized from tryptamine using a variety of methods, including the reaction of tryptamine with ethyl chloroformate and the reaction of tryptamine with propane-1,3-diol. The reaction of tryptamine with ethyl chloroformate yields 3-(3-methyl-1H-indol-1-yl)propanehydrazide in a single step, while the reaction of tryptamine with propane-1,3-diol yields 3-(3-methyl-1H-indol-1-yl)propanehydrazide in two steps. In both cases, the yield of 3-(3-methyl-1H-indol-1-yl)propanehydrazide is typically high and the reaction can be carried out in a relatively short amount of time.
Eigenschaften
IUPAC Name |
3-(3-methylindol-1-yl)propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9-8-15(7-6-12(16)14-13)11-5-3-2-4-10(9)11/h2-5,8H,6-7,13H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDAVXVLDWXJCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)CCC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methyl-1H-indol-1-yl)propanehydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride](/img/structure/B6142014.png)

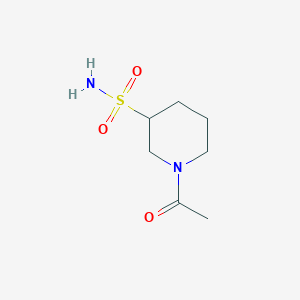
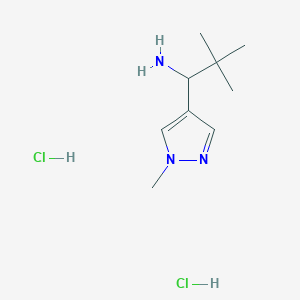
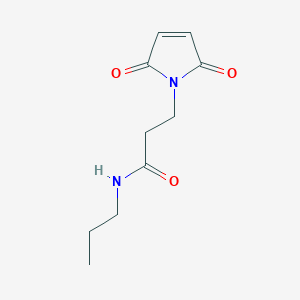
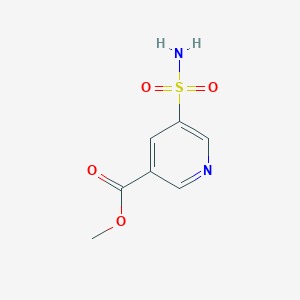
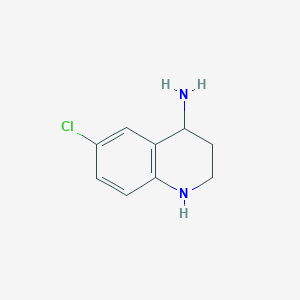
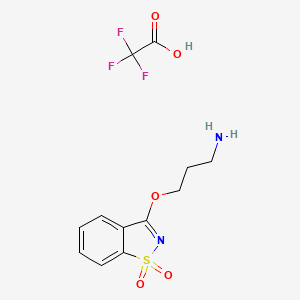

![(2S,3R)-1-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid](/img/structure/B6142102.png)
![2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-4-carboxylic acid](/img/structure/B6142103.png)
![2-[(tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-4-carboxylic acid](/img/structure/B6142106.png)
![6-[2-(dimethylamino)ethoxy]pyridine-3-carboxylic acid](/img/structure/B6142110.png)
![1-[2-(aminomethyl)phenoxy]-2-methylpropan-2-ol](/img/structure/B6142111.png)